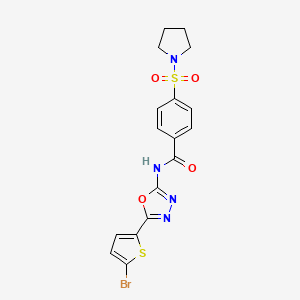

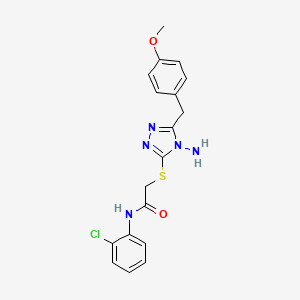

![molecular formula C8H14ClNO2 B2819599 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 1156078-42-0](/img/structure/B2819599.png)

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H13NO2 HCl and a molecular weight of 191.66 .

Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been a topic of interest in many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Studies

NMR Spectroscopy and X-Ray Diffraction : A series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied using NMR spectroscopy and X-ray diffraction. This research helped in the unambiguous assignments of the bicyclic carbon and proton resonances, which is crucial for understanding the compound's structure (Arias-Pérez et al., 2001).

Conformational Studies : The synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained pipecolic acid analogue, was reported, with the focus on the synthesis route yielding good total yield from cheap and readily available compounds (Casabona & Cativiela, 2006).

Chiral Auxiliary Applications : A novel enantiomerically pure bicyclic pyrrolidine derivative, synthesized from 2-azabicyclo[3.3.0]octane-3-carboxylic acid, was used as an efficient chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

Synthesis and Molecular Structure

Synthesis of Chiral Compounds : The synthesis of chiral compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved without using chiral catalysts or separation by chiral column chromatography. The structure was characterized using NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Conformationally Restricted Analogs : Practical syntheses of various conformationally restricted nonchiral pipecolic acid analogues were reported, involving short synthetic schemes with reasonably high yields. This includes the synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid (Radchenko et al., 2009).

Conformational Dependence and Reactivity

Conformational Dependence of Spin Coupling Constants : A study involving the synthesis of compounds like 2-azabicyclo(2.2.2)octane and interpretation of 15N13C spin coupling constants in terms of their conformational dependence was conducted (Berger, 1978).

DABCO-Promoted Decarboxylative Acylation : Research on the effectiveness of 1,4-Diazabicyclo[2.2.2]octane (DABCO) for decarboxylative acylation of carboxylic acids was carried out, highlighting its role in synthesizing a variety of α-keto (or α,β-unsaturated) amides and esters (Zhang et al., 2017).

Safety and Hazards

Direcciones Futuras

Research directed towards the preparation of similar structures like the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that “2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” and similar compounds may continue to be a topic of interest in future research.

Propiedades

IUPAC Name |

2-azabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGQBILAXJRSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

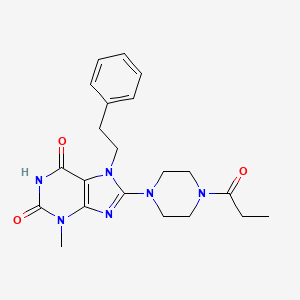

![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)

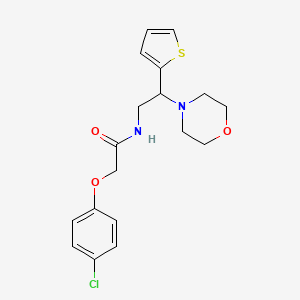

![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

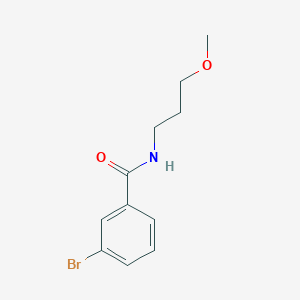

![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)

![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)

![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)